2,3-二甲氧基-N-(5-(3-甲基磺基苯基)-1,3,4-噁二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process used TEA as a base and THF as a solvent . The 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of these compounds was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .科学研究应用
晶体结构与赫希菲尔德表面分析
对1,3,4-恶二唑衍生物(如4,5-二氢-1,3,4-恶二唑-2-硫酮)的研究提供了对其晶体结构和分子间相互作用的见解。这些化合物的赫希菲尔德表面分析揭示了H…H相互接触的重大贡献,突出了它们形成稳定晶体结构的潜力。这些研究为理解其生物活性的结构基础奠定了基础(Subbulakshmi等人,2019)。
抗癌活性
含有1,3,4-恶二唑环的化合物,特别是那些具有额外甲氧基和磺酰基的化合物,已被评估其抗癌潜力。一系列含有恶二唑和甲氧基苯基-噻唑部分的N-取代苯甲酰胺对各种癌细胞系表现出中等到极好的抗癌活性。这表明可以探索结构类似物作为治疗药物的功效(B. Ravinaik等人,2021)。
药物开发的类似物合成
相关化合物的合成,例如4,5,8-三甲氧基-9,10-二氧代-9,10-二氢蒽-2-羧酸(骨关节炎药物大黄的类似物),展示了恶二唑和甲氧基的化学多功能性。这些合成途径为开发具有改善药代动力学特征的新药提供了潜力(W. M. Owton等人,1995)。
高效液相色谱(HPLC)标记试剂
开发新的苯并恶二唑衍生物作为HPLC分析中羧酸的荧光标记试剂代表了另一条研究途径。这些化合物通过与羧酸的特定反应,可以对这些酸进行灵敏检测,证明了恶二唑衍生物在分析化学中的效用(T. Toyo’oka等人,1991)。
抗菌和抗增殖活性
源自1,3,4-恶二唑的N-曼尼希碱基已被证明具有抗菌和抗增殖活性。这些发现表明恶二唑衍生物可以作为开发新型抗菌剂和癌症治疗药物的先导(L. H. Al-Wahaibi等人,2021)。
作用机制
未来方向
属性
IUPAC Name |
2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-9-5-8-13(15(14)26-2)16(22)19-18-21-20-17(27-18)11-6-4-7-12(10-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOXCPPPFCGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。